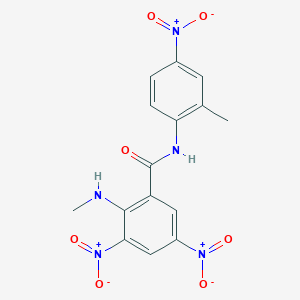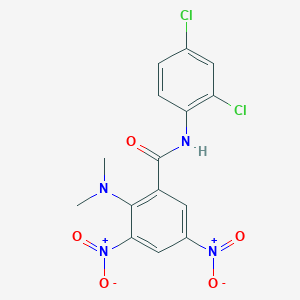
6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a phenylethyl group attached to a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group at the desired position on the pyrimidine ring.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Addition of the Phenylethyl Group: This step may involve alkylation reactions using phenylethyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups on the pyrimidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Aminopyrimidines: Compounds with similar pyrimidine cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Uniqueness
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H26N6O2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H26N6O2/c1-13-10-14(2)12-24(11-13)18-16(25(26)27)17(20)22-19(23-18)21-9-8-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H3,20,21,22,23) |
Clave InChI |
VXPPLIQRCTZOFX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15154063.png)
![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)


![(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)
![methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B15154097.png)

![N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline](/img/structure/B15154113.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15154114.png)
![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15154117.png)
![4-chloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15154119.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B15154120.png)
